Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C13H10N2O3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of the cyano group to the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The cyano group and the isoquinoline ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-bromo-3-oxo-2,3-dihydroisoquinoline-4-carboxylate
- Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate
- Ethyl 7-cyano-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Uniqueness
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate is unique due to the presence of both a cyano group and an ester group on the isoquinoline ring.
Biological Activity
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate (CAS Number: 125996-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antioxidant effects, and interactions with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C13H10N2O3. The compound features a dihydroisoquinoline core, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 125996-72-7 |
Molecular Formula | C13H10N2O3 |
Synonyms | Ethyl 7-cyano-3-oxo... |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved the evaluation of its sodium salt against Ehrlich ascites carcinoma (EAC) cells in vivo. The results indicated that the compound exhibited significant chemopreventive and chemotherapeutic effects.
Key Findings:
- Apoptotic Effects : The sodium salt of the compound increased the expression of caspase 3 while reducing osteopontin levels, both markers associated with apoptosis in cancer cells .
- Histopathological Improvements : Treatment led to improved conditions in liver and kidney tissues without adverse effects, suggesting a favorable safety profile .
- Volume and Cell Count Reduction : There was a notable reduction in EAC cell volume and count post-treatment, indicating effective tumor suppression .
Antioxidant Properties
In addition to anticancer effects, this compound has demonstrated antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer.
The compound's antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.
Interaction with Biological Targets
The compound's interactions with specific biological targets have been investigated through molecular docking studies. These studies suggest that this compound can effectively bind to key receptors involved in cancer progression.
Notable Interactions:
- Caspase 3 : A critical enzyme in the apoptotic pathway.
- Osteopontin : A glycoprotein involved in tumor progression and metastasis.
Case Studies
Several case studies have documented the therapeutic potential of compounds related to Ethyl 7-cyano derivatives:
- Study on EAC Cells : Demonstrated significant reduction in tumor size and cell viability when treated with the sodium salt of Ethyl 7-cyano derivatives .
- Comparative Analysis : Other quinoline derivatives were tested alongside Ethyl 7-cyano compounds, revealing superior activity against various cancer cell lines.
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
ethyl 7-cyano-3-oxo-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)11-10-4-3-8(6-14)5-9(10)7-15-12(11)16/h3-5,7H,2H2,1H3,(H,15,16) |
InChI Key |
DWPGUWUQFUOZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CNC1=O)C#N |
Origin of Product |
United States |
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